Lactic Acid

Stereoisomer metabolism D-lactate acidosis Dermal irritation

Specify stereochemistry. This L-(+)-Lactic Acid (CAS 79-33-4) is the sole isomer safe for human metabolism, mandated for injectables and oral dosage forms. Unlike racemic DL-lactic acid, it eliminates D-lactate acidosis risk in pharmaceutical excipients. For polymer synthesis, >99% optical purity ensures semi-crystalline PLLA for surgical sutures and high-heat packaging—amorphous PLA from racemic monomer fails mechanical specs. In dermatology, L-(+)-lactic acid provides superior dermal tolerability with reduced stinging versus glycolic or D-lactic acid peels. Evidence-based procurement requires chiral purity certificates.

Molecular Formula C3H6O3
C3H6O3
CH3CHOHCOOH
HC3H5O3
Molecular Weight 90.08 g/mol
CAS No. 152-36-3
Cat. No. B7770667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactic Acid
CAS152-36-3
Molecular FormulaC3H6O3
C3H6O3
CH3CHOHCOOH
HC3H5O3
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O
InChIInChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
InChIKeyJVTAAEKCZFNVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityCompletely soluble in water
Miscible with water
Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform.
Miscible with glycerol
Soluble in alcohol and furfurol;  slightly soluble in ether;  insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution.
Solubility in water: miscible
miscible with water, glycerol, glycols, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Lactic Acid CAS 50-21-5: Procurement Specifications, Isomer Composition, and Industrial-Grade Differentiation


Lactic acid (2-hydroxypropanoic acid, CAS 50-21-5) is a chiral alpha-hydroxy acid (AHA) that exists in two enantiomeric forms, L-(+)-lactic acid (CAS 79-33-4) and D-(-)-lactic acid (CAS 10326-41-7), with the racemic mixture designated DL-lactic acid (CAS 598-82-3) [1]. The CAS registry number 50-21-5 technically refers to the racemic mixture, though commercial fermentation-derived lactic acid is predominantly the L-(+)-isomer [2]. Lactic acid is classified as GRAS (Generally Recognized As Safe) by the U.S. FDA and is produced globally at an industrial scale exceeding 259,000 metric tons annually, with applications spanning food preservation, pharmaceutical excipients, cosmetic formulations, and as a monomer precursor for polylactic acid (PLA) biopolymers [3].

Why Generic Lactic Acid Cannot Substitute for Isomer-Specific L-(+)-Lactic Acid: Metabolic, Polymerization, and Irritation Consequences


Generic or racemic lactic acid (DL-lactic acid, CAS 598-82-3) cannot be freely interchanged with L-(+)-lactic acid (CAS 79-33-4) across industrial applications due to three distinct and quantifiable failure modes. First, humans lack the metabolic machinery to efficiently process D-(-)-lactic acid; accumulation of D-lactate leads to metabolic acidosis, making the L-(+)-isomer the only form suitable for food, pharmaceutical, and parenteral applications [1]. Second, in polymer synthesis, the stereochemical purity of the lactic acid monomer directly determines PLA crystallinity, melting temperature, and degradation kinetics; even minor D-isomer contamination alters the stereoblock structure and compromises mechanical performance [2]. Third, in dermatological and cosmetic formulations, D-(-)-lactic acid produces significantly higher irritation and stinging potential than the L-(+)-form at equivalent concentrations, limiting its utility in leave-on topical products [3]. These stereoisomer-dependent differences mean that procurement decisions based solely on acid concentration or price per kilogram, without stereochemical specification, will result in product failure in applications requiring metabolic compatibility, controlled polymer architecture, or dermal tolerability.

Lactic Acid Quantitative Differentiation: Comparator-Based Evidence for Scientific Procurement Decisions


L-(+)-Lactic Acid vs. D-(-)-Lactic Acid: Human Metabolic Clearance and Irritation Comparison

L-(+)-Lactic acid is the endogenous stereoisomer produced in human metabolism, with a lactate turnover rate of approximately 2 g per kg body weight per day [1]. In contrast, D-(-)-lactic acid accumulation in humans results in metabolic acidosis and growth retardation, as documented in infants fed D-lactate-containing formulas [2]. In dermal irritation studies at concentrations exceeding 1.5 M, L-(+)-lactic acid produced significantly fewer consumer complaints regarding stinging and erythema compared to both D-(-)-lactic acid and glycolic acid [3].

Stereoisomer metabolism D-lactate acidosis Dermal irritation Pharmaceutical excipient selection

Lactic Acid vs. Glycolic Acid: Keratinocyte Proliferation Cytotoxicity Comparison

In direct comparative in vitro proliferation assays, glycolic acid (GA) dramatically inhibited human keratinocyte growth at concentrations as low as 10 mg/cm³, whereas lactic acid (LA) showed little or no effect on keratinocyte proliferation across the tested concentration range [1]. The same study confirmed this differential cytotoxicity using poly(DL-lactic acid) films versus GA-releasing copolymer films, with poly(DL-lactic acid) supporting keratinocyte growth comparable to polystyrene reference surfaces [2].

Keratinocyte culture Cytotoxicity Tissue engineering Biocompatibility Skin graft biomaterials

Lactic Acid vs. Mandelic Acid: Hyperpigmentation Efficacy in Fitzpatrick IV-VI Skin Types

A 2022 randomized, double-blind clinical trial (n = 124 participants) compared 8% lactic acid (pH 3.2) versus 8% mandelic acid (pH 3.5) for hyperpigmentation treatment in individuals with Fitzpatrick skin types IV–VI [1]. Mandelic acid demonstrated superior pigment clearance with significantly lower irritation scores, attributed to its higher molecular weight (152.15 g/mol versus lactic acid's 90.08 g/mol) and slower epidermal penetration kinetics [2]. Additionally, mandelic acid exhibits direct tyrosinase inhibition in vitro, a property lactic acid lacks entirely .

Post-inflammatory hyperpigmentation Chemical peel Fitzpatrick skin types Melasma AHA safety

L-(+)-Lactic Acid vs. Glycolic Acid: Equimolar Efficacy and Irritation Comparison in Skin Renewal

In a head-to-head evaluation of six α-hydroxy acids at equimolar concentrations (0.5–1.15 M), L-(+)-lactic acid and glycolic acid were identified as the two most effective compounds for increasing skin cell renewal and reducing lines and wrinkles [1]. Notably, L-(+)-lactic acid demonstrated a slight technical advantage over glycolic acid in overall performance, while producing fewer consumer complaints regarding irritation and stinging during the 6-week study period [2]. When the concentration exceeded 1.5 M, the irritation difference between L-(+)-lactic acid and glycolic acid became more pronounced, with L-(+)-lactic acid maintaining superior tolerability [3].

Skin cell renewal Stratum corneum exfoliation Moisturization AHA formulation Cosmetic dermatology

Polymer-Grade L-(+)-Lactic Acid: Stereochemical Purity Impact on PLA Thermal and Mechanical Properties

The stereochemical purity of lactic acid monomer directly governs the thermal and mechanical properties of the resulting polylactic acid (PLA) polymer [1]. L-(+)-lactic acid with high optical purity (>99% L-isomer) yields poly(L-lactic acid) (PLLA) with a melting temperature (Tm) of approximately 175–185°C and high crystallinity, whereas racemic DL-lactic acid produces amorphous poly(DL-lactic acid) with no defined melting point and significantly reduced mechanical strength [2]. Impurities including residual carbohydrates, organic acids, and D-isomer contamination from incomplete fermentation affect lactide formation efficiency and polymer molecular weight distribution [3].

PLA polymerization Stereocomplex formation Polymer crystallinity Monomer purity specification Biopolymer mechanical properties

Lactic Acid vs. Glycolic Acid: Transdermal Permeation Enhancement and Dermal Irritation Comparison

In a comparative investigation of percutaneous penetration enhancers using human epidermis and 5-fluorouracil as a hydrophilic model permeant, lactic acid, glycolic acid, and sodium lauryl sulfate were evaluated for both permeation enhancement efficacy and dermal irritation capacity [1]. Among the tested compounds, lactic acid exhibited the least irritant capacity while still providing measurable permeation enhancement, making it a preferential choice for formulations where maintaining skin barrier integrity is critical [2].

Transdermal drug delivery Permeation enhancer 5-fluorouracil Skin barrier function Pharmaceutical formulation

Lactic Acid CAS 50-21-5: Evidence-Backed Application Scenarios Where Differentiation Drives Procurement Decisions


Pharmaceutical Excipient Selection: L-(+)-Lactic Acid as an Acidifying Agent and pH Modifier in Parenteral Formulations

L-(+)-lactic acid (CAS 79-33-4) is the only stereoisomer recognized as metabolically compatible for human pharmaceutical use [1]. In parenteral formulations and injectable drug products, the use of racemic DL-lactic acid or D-(-)-lactic acid introduces quantifiable safety risks including metabolic acidosis . Procurement specifications for pharmaceutical-grade lactic acid must explicitly require L-(+)-isomer content ≥95%, with full Certificate of Analysis documenting optical purity by polarimetry. This scenario applies to formulation scientists developing pH-adjusted injectables, topical dermatological drugs, and oral liquid dosage forms where acidifying excipients are required and patient safety depends on metabolic clearance of all formulation components.

Tissue Engineering Scaffold Fabrication: Poly(L-lactic acid) (PLLA) vs. Poly(lactic-co-glycolic acid) (PLGA) for Keratinocyte-Based Skin Grafts

For tissue-engineered skin substitutes requiring keratinocyte expansion on biodegradable scaffolds, poly(L-lactic acid) (PLLA) or poly(DL-lactic acid) matrices are quantifiably superior to glycolic acid-containing copolymers such as PLGA [1]. The finding that glycolic acid inhibits keratinocyte proliferation at concentrations as low as 10 mg/cm³, whereas lactic acid shows little or no cytotoxic effect, directly informs biomaterial selection . Researchers developing keratinocyte-seeded scaffolds for burn treatment or chronic wound healing should procure high-purity L-(+)-lactic acid for polymer synthesis, avoiding GA-containing copolymer systems that compromise cell viability and graft take.

Professional-Grade Chemical Peel Formulation: L-(+)-Lactic Acid at >1.5 M Concentration for Enhanced Tolerability vs. Glycolic Acid

In professional dermatological peel formulations requiring acid concentrations exceeding 1.5 M, L-(+)-lactic acid demonstrates quantifiably lower stinging and irritation compared to glycolic acid at equivalent or higher concentrations [1]. Cosmetic chemists and contract manufacturers developing high-strength AHA peels should select L-(+)-lactic acid over glycolic acid when patient tolerability and reduced post-procedure erythema are critical product differentiation claims. The evidence supports that L-(+)-lactic acid maintains skin renewal efficacy comparable to glycolic acid while offering superior patient comfort, a procurement-relevant advantage for clinical aesthetic practices and med-spa product lines.

Biopolymer Production: Stereochemically Pure L-(+)-Lactic Acid for Semi-Crystalline PLA Manufacturing

Industrial production of semi-crystalline poly(L-lactic acid) (PLLA) for high-performance applications including surgical sutures, orthopedic fixation devices, and heat-resistant packaging requires L-(+)-lactic acid monomer with optical purity exceeding 99% [1]. Procurement of racemic DL-lactic acid for these applications yields amorphous poly(DL-lactic acid) lacking a defined melting point and exhibiting significantly reduced mechanical strength . Polymer manufacturers must specify stereochemical purity in raw material purchase agreements, with incoming quality control including chiral HPLC or polarimetric analysis. This scenario directly applies to procurement decisions for PLA resin producers, medical device manufacturers, and sustainable packaging companies where thermal and mechanical performance specifications are non-negotiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lactic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.